2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethylurea
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Overview
Description
2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethylurea is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties . The unique structure of this compound, which includes a pyrrole ring fused with a pyrimidine ring, makes it a valuable scaffold in medicinal chemistry research.
Preparation Methods
The synthesis of 2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethylurea involves several stepsThe reaction conditions typically involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper . Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.
Cyclization: Cyclization reactions can occur under specific conditions, leading to the formation of cyclic derivatives
Scientific Research Applications
2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethylurea has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethylurea involves its interaction with specific molecular targets, such as kinases. The compound inhibits the activity of these enzymes, leading to the disruption of cellular signaling pathways that are crucial for cell proliferation and survival. This inhibition results in cell cycle arrest and apoptosis, particularly in cancer cells .
Comparison with Similar Compounds
2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethylurea can be compared with other pyrrolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory properties and anticancer activities.
Pyrrolo[1,2-a]pyrazine: Exhibits antibacterial, antifungal, and antiviral activities.
Phenyl-1,2,4-triazoles: These compounds are used in various pharmaceutical applications due to their diverse biological activities.
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with kinases and other molecular targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C17H20N6O |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethylurea |
InChI |
InChI=1S/C17H20N6O/c1-10-11(2)21-16-13(10)15(19-8-9-20-17(18)24)22-14(23-16)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H3,18,20,24)(H2,19,21,22,23) |
InChI Key |
RFFYCTHCCNGENJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C(=NC(=N2)C3=CC=CC=C3)NCCNC(=O)N)C |
Origin of Product |
United States |
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